1-(2-Bromo-6-cyanophenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Bromo-6-cyanophenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of bromine and cyano functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-cyanophenyl)-3-bromopropan-1-one typically involves the bromination of 2-cyanophenyl derivatives. One common method involves the reaction of 2-cyanophenylacetic acid with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Sodium amide in liquid ammonia
Reduction: Lithium aluminum hydride in ether
Oxidation: Potassium permanganate in aqueous medium
Major Products Formed
Substitution: Formation of amines or thioethers
Reduction: Formation of primary amines
Oxidation: Formation of carboxylic acids or ketones
Scientific Research Applications
1-(2-Bromo-6-cyanophenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-cyanophenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the cyano group can engage in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-cyanobenzyl acetate
- 2-Bromo-6-cyanophenylmethyl acetate
Uniqueness
1-(2-Bromo-6-cyanophenyl)-3-bromopropan-1-one is unique due to the presence of both bromine and cyano groups on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic applications and research endeavors.
Properties
Molecular Formula |
C10H7Br2NO |
---|---|
Molecular Weight |
316.98 g/mol |
IUPAC Name |
3-bromo-2-(3-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-5-4-9(14)10-7(6-13)2-1-3-8(10)12/h1-3H,4-5H2 |
InChI Key |
FBCADJUIFXSCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CCBr)C#N |
Origin of Product |
United States |
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